4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol
Description
The exploration of nitrogen-containing heterocycles is a central theme in modern chemical research, driven by their presence in a multitude of biologically active molecules and functional materials. 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol is a molecule that combines three key structural motifs: the stable 1,2,4-triazole (B32235) ring, a reactive allyl group at the N-4 position, and a thiol group at the C-3 position, which allows for thione-thiol tautomerism. This combination of features makes it and its analogues valuable synthons for creating more complex molecular architectures and for investigating structure-activity relationships in various applications.
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural unit is a privileged scaffold in medicinal chemistry due to its unique combination of properties. zsmu.edu.ua The triazole nucleus is metabolically stable and can act as a pharmacophore, engaging in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets. nih.gov Its polar nature can also enhance the solubility and pharmacological profile of a drug candidate. researchgate.net
Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities. nih.gov They are integral to many clinically used drugs, showcasing activities such as:
Antifungal: Fluconazole and Itraconazole are prominent examples of 1,2,4-triazole-containing antifungal agents. researchgate.net
Antibacterial: Numerous studies have demonstrated the potent antibacterial effects of triazole derivatives against various bacterial strains. nih.gov
Anticancer: The triazole scaffold is found in several anticancer agents, and ongoing research continues to explore new derivatives with antiproliferative properties. researchgate.netisres.org
Antiviral: The well-known antiviral drug Ribavirin contains a 1,2,4-triazole carboxamide moiety. nih.gov
Other Activities: The scaffold has also been associated with anticonvulsant, anti-inflammatory, analgesic, and antitubercular properties. nih.gov
Beyond pharmaceuticals, the 1,2,4-triazole framework is important in agrochemistry, where derivatives are used as herbicides and fungicides, and in material science, where they are investigated as corrosion inhibitors. mdpi.com
| Biological Activity | Significance | Example Drug/Application Area |
|---|---|---|
| Antifungal | Core of many systemic antifungal medications. | Fluconazole, Itraconazole researchgate.net |
| Antibacterial | Scaffold for developing new agents to combat bacterial resistance. | Various Schiff bases and fused triazole systems nih.gov |
| Anticancer | Foundation for aromatase inhibitors (e.g., Letrozole) and other antiproliferative agents. | Letrozole, Anastrozole researchgate.net |
| Antiviral | Key component of broad-spectrum antiviral drugs. | Ribavirin nih.gov |
| Corrosion Inhibition | Forms protective films on metal surfaces to prevent corrosion in acidic media. | Industrial applications for steel protection mdpi.com |
The introduction of a thiol (-SH) group at the C-3 position of the 1,2,4-triazole ring gives rise to the family of 1,2,4-triazole-3-thiols. These compounds exist in a tautomeric equilibrium with their corresponding thione form (C=S). This structural feature is crucial as it significantly influences their chemical reactivity and biological activity. The sulfur atom enhances the molecule's ability to coordinate with metal ions and provides an additional site for hydrogen bonding and other non-covalent interactions.
Research has consistently shown that the presence of a mercapto or thione group can potentiate the biological activity of the 1,2,4-triazole scaffold. nih.govresearchgate.net Thiolated triazoles are versatile intermediates for the synthesis of a wide array of S-substituted derivatives, leading to compounds with fine-tuned properties. researchgate.net The thiol group is a key nucleophile, readily reacting with electrophiles to form thioethers, which have been extensively explored for various therapeutic applications.
This compound belongs to this important subclass. The "4-allyl" substituent provides a site for further chemical modification or can itself play a role in biological interactions. The "5-methyl" group contributes to the molecule's lipophilicity and steric profile. Thus, the compound serves as a specific example within the broader, highly active family of thiolated triazoles, which are investigated for their enhanced antimicrobial and anticancer effects, among others. nih.govuobaghdad.edu.iq
While specific research literature on this compound is limited, extensive studies on its close analogues provide a clear picture of the current research directions for this class of compounds. The primary focus lies in synthesizing novel derivatives and evaluating their biological and material science applications. Key research areas include:
Antimicrobial Agents: A major thrust of research is the development of new antibacterial and antifungal agents. Analogues of the title compound, where the 5-methyl group is replaced by various aryl or heterocyclic moieties, have been synthesized and tested. For instance, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising activity against bacteria like Staphylococcus aureus and fungi such as Microsporum gypseum. nih.govdergipark.org.tr The general strategy involves S-alkylation or modification at the N-4 position to generate libraries of compounds for screening. uran.ua
Anticancer Research: The antiproliferative properties of 1,2,4-triazole-3-thiol derivatives are another active area of investigation. Studies on hydrazone-bearing triazole-3-thiol derivatives have identified compounds with moderate cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. nih.gov The mechanism often involves the inhibition of specific enzymes, such as kinases, which are crucial for cancer cell proliferation. nih.gov
Corrosion Inhibition: The ability of triazole derivatives to prevent metal corrosion is a significant area of materials science research. The nitrogen and sulfur atoms in thiolated triazoles can effectively coordinate to metal surfaces, forming a protective film that inhibits corrosion in acidic environments. nih.gov Research on compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has demonstrated high inhibition efficiency for low-carbon steel in hydrochloric acid. researchgate.net This suggests that this compound and its analogues are strong candidates for developing new, effective corrosion inhibitors. nih.govresearchgate.net
| Research Area | Investigated Activity | Example Analogue Class | Finding |
|---|---|---|---|
| Antimicrobial | Antibacterial & Antifungal | Schiff bases of 5-phenyl-4H-1,2,4-triazole-3-thiol nih.gov | Strong activity against S. aureus and M. gypseum. |
| Anticancer | Antiproliferative/Cytotoxic | Hydrazone derivatives of 1,2,4-triazole-3-thiol nih.gov | Moderate cytotoxicity against melanoma and breast cancer cell lines. |
| Material Science | Corrosion Inhibition | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols nih.govresearchgate.net | High efficiency in protecting carbon steel from acid-induced corrosion. |
The availability of this compound as a research chemical facilitates its use as a building block in these ongoing research efforts, contributing to the synthesis of novel compounds with potentially superior performance in these and other applications. scbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYLVBJMISUQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167874 | |
| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-84-4 | |
| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Allyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol and Analogues
Classical Cyclization Pathways for the 1,2,4-Triazole-3-thiol Core
The formation of the 1,2,4-triazole-3-thiol heterocyclic system is a well-established area of organic synthesis. The most prevalent methods involve the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazine (B178648) with isothiocyanate precursors. These pathways offer a versatile foundation for producing a wide array of substituted triazoles.
Cyclization from Hydrazine and Isothiocyanate Precursors
A fundamental approach to the 1,2,4-triazole-3-thiol core involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate. This reaction initially forms a 1,4-disubstituted thiosemicarbazide intermediate. Subsequent intramolecular cyclization of this intermediate, typically under basic conditions, leads to the formation of the triazole ring. zsmu.edu.uamdpi.com The choice of the starting carbohydrazide and isothiocyanate directly determines the substituents at the C5 and N4 positions of the resulting triazole. For instance, reacting a carboxylic acid hydrazide with an isothiocyanate yields an N,N'-disubstituted thiosemicarbazide, which upon cyclization, furnishes the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com The cyclization is often achieved by refluxing the thiosemicarbazide intermediate in an aqueous solution of a base like sodium hydroxide. mdpi.com
Thiosemicarbazide-Based Cyclization Routes
Thiosemicarbazide and its derivatives are key intermediates in the synthesis of 1,2,4-triazole-3-thiols. preprints.org The general strategy involves the intramolecular cyclization of an acylthiosemicarbazide. This cyclization is most commonly facilitated by treatment with a base, such as aqueous sodium hydroxide, which promotes the ring-closing reaction to form the triazole thiol. mdpi.compreprints.org The reaction proceeds by refluxing the thiosemicarbazide derivative in an alkaline solution, followed by acidification to precipitate the final product. nih.gov This method is widely applicable and allows for the synthesis of a variety of 1,2,4-triazole-3-thiols with different substituents at the N4 and C5 positions, depending on the structure of the starting thiosemicarbazide. preprints.org The versatility of this approach is demonstrated by its use in synthesizing a broad range of biologically active molecules containing the 1,2,4-triazole-3-thiol scaffold.
Introduction of the Allyl Substituent at the N4-Position
The placement of the allyl group at the N4 position of the 1,2,4-triazole (B32235) ring can be achieved through two main strategies: direct allylation of a pre-formed triazole ring or by incorporating the allyl group into one of the precursors before the cyclization step.
Direct Allylation Strategies
Direct allylation of a 5-methyl-4H-1,2,4-triazole-3-thiol presents a regioselectivity challenge due to the presence of multiple nucleophilic centers (the two nitrogen atoms of the triazole ring and the exocyclic sulfur atom). The outcome of the alkylation is highly dependent on the reaction conditions, including the base and solvent used. The triazole-thiol exists in a tautomeric equilibrium with its thione form, which influences the site of alkylation. Generally, S-alkylation is a common outcome. researchgate.net However, N-alkylation can be favored under specific conditions. The use of phase-transfer catalysis has been explored for the N-alkylation of various azoles, which can offer a route to regioselective substitution. researchgate.net While specific examples for the direct N4-allylation of 5-methyl-4H-1,2,4-triazole-3-thiol are not extensively detailed, the principles of controlling regioselectivity in the alkylation of similar heterocyclic systems would apply. This would involve careful selection of the base to deprotonate the desired nitrogen atom and reaction conditions that favor N-alkylation over S-alkylation.
Allyl Isothiocyanate Incorporation
A more common and regioselective method for introducing the allyl group at the N4 position is through the use of allyl isothiocyanate as a precursor. nih.gov In this approach, a carbohydrazide is reacted with allyl isothiocyanate to form an N-acyl-N'-allylthiosemicarbazide intermediate. The allyl group is thereby pre-positioned to become the N4 substituent upon cyclization. This method avoids the regioselectivity issues associated with direct allylation of the triazole ring. The subsequent base-catalyzed cyclization of the 1-acyl-4-allyl-thiosemicarbazide intermediate proceeds to give the desired 4-allyl-substituted-1,2,4-triazole-3-thiol in good yield. nih.gov This is a widely used strategy for the synthesis of various 4-allyl-1,2,4-triazole-3-thiol derivatives.
Strategies for Methyl Group Introduction at the C5-Position
Interactive Data Table of Synthetic Precursors
| Precursor | Role in Synthesis | Resulting Substituent |
| Acetylhydrazide | Hydrazine component | C5-Methyl group |
| Allyl isothiocyanate | Isothiocyanate component | N4-Allyl group |
| 5-methyl-4H-1,2,4-triazole-3-thiol | Pre-formed triazole ring | C5-Methyl group (pre-existing) |
| Allyl bromide | Alkylating agent | N4-Allyl group (in direct allylation) |
Green Chemistry Approaches in 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance sustainability. rsc.org These approaches focus on the use of alternative energy sources, eco-friendly solvents, and catalyst-free or recyclable catalytic systems to improve reaction efficiency and reduce waste generation. nih.govisres.org
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgjmrionline.com In the context of 1,2,4-triazole-3-thiol synthesis, microwave-assisted methods have been successfully employed for analogous structures. For instance, the synthesis of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles has been achieved through microwave irradiation, demonstrating the potential of this technology for the rapid and efficient synthesis of the target compound. asianpubs.org
A notable example is the microwave-assisted synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a close analogue of the title compound. researchgate.net This method involves the fusion of a carboxylic acid with thiocarbohydrazide (B147625) under microwave irradiation, which facilitates the nucleophilic attack and subsequent cyclization. researchgate.net This approach significantly reduces the reaction time and improves the yield and purity of the product. researchgate.net
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Carboxylic acid and thiocarbohydrazide | Microwave irradiation | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | 50% | researchgate.net |
| Aryl dithiocarbazinic acid salts | Microwave irradiation | 4-amino-5-aryl-3-mercapto-(4H)-1,2,4-triazole | Not specified | asianpubs.org |
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,2,4-triazoles. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, often under milder conditions and in shorter reaction times than conventional methods. nih.govnih.govresearchgate.net The use of aqueous media in ultrasound-assisted synthesis further enhances the green credentials of the process by avoiding hazardous organic solvents. orgchemres.org
For instance, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives has been efficiently achieved using ultrasound irradiation, resulting in higher yields and significantly reduced reaction times compared to conventional heating. nih.gov This suggests that an ultrasound-assisted approach could be a viable and environmentally friendly route for the synthesis of this compound.
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Ultrasound-assisted synthesis of 1,2,4-triazole acetamide derivatives | 39–80 min | 65–80% | nih.gov |
| Conventional synthesis of 1,2,4-triazole acetamide derivatives | 10–36 h | Moderate | nih.gov |
Solvent-Free and Catalytic Approaches:
Solvent-free reactions, often facilitated by microwave or grinding techniques, represent a significant step towards greener synthesis by eliminating solvent waste, which is a major contributor to environmental pollution in the chemical industry. The synthesis of aryl-triazolo-1,3,4-thiadiazoles has been reported under solvent-free conditions using microwave irradiation, highlighting the potential for similar approaches in the synthesis of this compound. jmrionline.com
Furthermore, the development of efficient and recyclable catalysts can improve the atom economy and reduce the environmental impact of chemical processes. While some syntheses of 1,2,4-triazoles proceed without a catalyst, others benefit from the use of catalysts to enhance reaction rates and selectivity. isres.org Research into heterogeneous catalysts that can be easily separated and reused is a key area of green chemistry that could be applied to the synthesis of the target compound.
Synthetic Optimization and Scale-up Considerations
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful optimization of reaction parameters and consideration of process safety and economic viability.
Optimization of Reaction Conditions:
Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that are typically optimized include:
Reactant Molar Ratios: As demonstrated in the synthesis of related triazole derivatives, adjusting the molar ratios of the starting materials and reagents can significantly impact the reaction outcome. nih.gov
Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst and its concentration are critical. An ideal catalyst should be highly active, selective, and preferably recyclable.
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts. Green chemistry techniques like microwave and ultrasound irradiation can offer precise temperature control and significantly reduce reaction times. rsc.orgnih.gov
Solvent Selection: The choice of solvent can influence reaction rates, yields, and the ease of product isolation. Green solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) are preferred over hazardous organic solvents.
Scale-up Challenges and Strategies:
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges:
Heat and Mass Transfer: Reactions that are easily managed on a small scale can become difficult to control on a larger scale due to changes in heat and mass transfer properties. The use of specialized reactors and efficient stirring is essential to maintain uniform reaction conditions.
Process Safety: A thorough hazard and operability (HAZOP) analysis is necessary to identify and mitigate potential safety risks associated with the handling of reagents and the reaction itself, especially if exothermic processes are involved.
Purification and Isolation: The method of product purification must be efficient and scalable. Crystallization is often a preferred method for large-scale production as it can provide a high-purity product and allows for solvent recycling. mdpi.com
The synthesis of 1,2,4-triazoles on a gram scale has been reported, indicating the feasibility of producing these compounds in larger quantities. isres.org Further research into continuous flow synthesis could offer a safer, more efficient, and scalable alternative to traditional batch processing for the industrial production of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 4 Allyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for mapping the proton and carbon environments within 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the allyl and methyl groups, as well as the labile thiol proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The allyl group would present a characteristic pattern:
A multiplet in the range of δ 5.7-6.1 ppm for the methine proton (-CH=).
Two distinct signals for the terminal vinyl protons (=CH₂), typically observed between δ 5.0-5.4 ppm. The difference in their chemical shifts is due to their diastereotopic relationship.
A doublet of doublets or a multiplet around δ 4.4-4.8 ppm for the methylene (B1212753) protons (-CH₂-) attached to the triazole nitrogen, coupled to the methine proton.
The methyl group attached to the triazole ring is expected to appear as a singlet in the upfield region, likely around δ 2.2-2.6 ppm.
The thiol proton (-SH) is expected to be a broad singlet, and its chemical shift can vary significantly (δ 3.0-4.0 ppm or even downfield) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In some instances, this peak might not be observed if it is too broad or undergoes rapid exchange with residual water in the solvent. The presence of the thiol tautomer is often confirmed by this signal. mdpi.com
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 2.2 - 2.6 | Singlet |
| N-CH₂- | 4.4 - 4.8 | Multiplet |
| =CH₂ | 5.0 - 5.4 | Multiplet |
| -CH= | 5.7 - 6.1 | Multiplet |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The methyl carbon (-CH₃) would resonate at a high field, typically in the range of δ 10-15 ppm.
The allyl group carbons would show three distinct signals: the methylene carbon attached to the nitrogen (N-CH₂) around δ 45-50 ppm, the terminal vinyl carbon (=CH₂) at approximately δ 117-120 ppm, and the methine carbon (-CH=) at around δ 130-135 ppm.
The triazole ring carbons (C3 and C5) would appear in the downfield region of the spectrum due to the influence of the heteroatoms. The C5 carbon, attached to the methyl group, is expected around δ 145-150 ppm, while the C3 carbon, bearing the thiol group, would be in the range of δ 160-165 ppm, characteristic of a carbon in a thione/thiol environment.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 10 - 15 |
| N-CH₂- | 45 - 50 |
| =CH₂ | 117 - 120 |
| -CH= | 130 - 135 |
| C5 | 145 - 150 |
Infrared (IR) Spectroscopic Investigations of Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key structural motifs.
A weak absorption band for the S-H stretch of the thiol group is expected in the region of 2550-2600 cm⁻¹. The presence of this band is a strong indicator of the thiol tautomer. mdpi.com
The C=N stretching vibration of the triazole ring is anticipated to appear in the range of 1620-1580 cm⁻¹.
The N-H stretching vibration of the triazole ring in the thione tautomer would be observed as a broad band in the region of 3100-3300 cm⁻¹.
Characteristic bands for the allyl group would include C-H stretching of the sp² carbons around 3080-3010 cm⁻¹, the C=C stretching vibration near 1640 cm⁻¹, and out-of-plane C-H bending vibrations around 990 cm⁻¹ and 910 cm⁻¹.
The C-H stretching vibrations of the methyl and methylene groups would be present in the 2980-2850 cm⁻¹ region.
The presence of a C=S stretching vibration in the range of 1200-1050 cm⁻¹ would indicate the presence of the thione tautomer. ijsr.net
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| S-H stretch | 2550 - 2600 (weak) |
| C-H stretch (sp³) | 2850 - 2980 |
| C-H stretch (sp²) | 3010 - 3080 |
| N-H stretch | 3100 - 3300 (broad) |
| C=C stretch | ~1640 |
| C=N stretch | 1580 - 1620 |
Mass Spectrometric Applications for Molecular Formula Verification and Fragmentation Studies
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₆H₉N₃S), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (155.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
The fragmentation pattern in the mass spectrum would likely involve the loss of the allyl group (a fragment at m/z 41) or the methyl group (a fragment at m/z 15). Other characteristic fragments would arise from the cleavage of the triazole ring.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Arrangements
While no specific crystal structure for this compound has been found in the searched literature, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule.
Furthermore, X-ray diffraction would reveal the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding (e.g., N-H···S or N-H···N) and van der Waals forces. These interactions are crucial for understanding the supramolecular chemistry of the compound. The planarity of the triazole ring and the conformation of the allyl substituent would also be definitively established.
Advanced Spectroscopic Techniques for Tautomeric Equilibrium Analysis (Thiol-Thione Tautomerism)
A key structural feature of 3-mercapto-1,2,4-triazoles is the existence of thiol-thione tautomerism. The equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S and an N-H group) can be influenced by factors such as the solvent, temperature, and the nature of the substituents.
This tautomeric equilibrium can be investigated by a combination of spectroscopic techniques:
NMR Spectroscopy: In some cases, if the tautomerization is slow on the NMR timescale, separate signals for both tautomers might be observed. The presence of both an -SH and an -NH proton in the ¹H NMR spectrum would be indicative of the presence of both forms.
IR Spectroscopy: The presence of both a weak S-H stretching band (around 2550 cm⁻¹) and a strong C=S stretching band (around 1100 cm⁻¹) would confirm the existence of a tautomeric mixture in the sample. ijsr.net
UV-Vis Spectroscopy: The thione form, with its C=S chromophore, generally exhibits a characteristic absorption maximum at a longer wavelength compared to the thiol form. Studying the UV-Vis spectrum in different solvents can provide insights into the position of the tautomeric equilibrium.
Theoretical calculations have often shown that for many 3-mercapto-1,2,4-triazoles, the thione form is the more stable tautomer in the gas phase. nih.gov However, in solution and in the solid state, intermolecular interactions can shift this equilibrium.
Chemical Reactivity and Derivatization of 4 Allyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol
Reactions at the Thiol (S-H) Group
The thiol group is the most nucleophilic and acidic site in the molecule, making it the primary center for many chemical reactions. The thione-thiol tautomerism allows the compound to react as a sulfur nucleophile.
S-Alkylation and S-Acylation Reactions
S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a common and straightforward reaction, typically proceeding with high regioselectivity at the sulfur atom. uzhnu.edu.uaresearchgate.netresearchgate.net This is often achieved by treating the triazole with an alkyl halide in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a potent nucleophile. uzhnu.edu.ua
Commonly used bases include sodium hydroxide, potassium hydroxide, and cesium carbonate. uzhnu.edu.uamdpi.commdpi.com The reaction is typically carried out in a polar solvent such as ethanol. For instance, the alkylation of similar 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with various alkylating agents in an alkaline medium results in the selective formation of S-alkylated products. uzhnu.edu.ua
S-acylation reactions can be performed in a similar manner, using acylating agents like acyl chlorides or acid anhydrides to introduce an acyl group onto the sulfur atom, forming a thioester.
Table 1: Examples of S-Alkylation Reactions of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
| Alkylating Agent | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Benzyl chloride | KOH | Ethanol | S-benzyl derivative | uzhnu.edu.ua |
| Allyl bromide | KOH | Ethanol | S-allyl derivative | uzhnu.edu.ua |
| Methyl 3-bromopropanoate | - | - | Mixture of S- and N-alkylated products | uzhnu.edu.ua |
| 2-Bromo-1-phenylethanone | Cs2CO3 | - | S-phenacyl derivative | mdpi.com |
| Halogenated acetal | Cs2CO3 | - | S-acetal derivative | mdpi.com |
Oxidation Reactions to Disulfides and Sulfonic Acid Derivatives
The thiol group can be readily oxidized to form a disulfide bridge. This dimerization can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or iodine. researchgate.net The reaction involves the formation of a sulfur-sulfur bond between two molecules of the triazole, yielding a bis(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl) disulfide. The oxidation of thiols to disulfides can be catalyzed by iodide ions when using hydrogen peroxide. researchgate.net
Further oxidation of the sulfur atom can lead to the formation of sulfonic acid derivatives. For instance, the acyclic sulfur of S-substituted triazoles can be oxidized to sulfoxides and sulfones using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). researchgate.net While direct oxidation of the thiol to a sulfonic acid is possible, it often proceeds through the disulfide or S-substituted intermediates. The oxidation of disulfides with hydrogen peroxide, catalyzed by a cyclic seleninate ester, can yield thiolsulfinates, which can be further oxidized to thiolsulfonates. nih.gov
Table 2: Oxidation Reactions of Thiol and Disulfide Groups
| Starting Material | Oxidizing Agent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Thiol | Hydrogen Peroxide | Iodide ion | Disulfide | researchgate.net |
| S-substituted triazole | m-CPBA | - | Sulfoxide/Sulfone | researchgate.net |
| Disulfide | Hydrogen Peroxide | Cyclic seleninate ester | Thiolsulfinate | nih.gov |
Reactions Involving the Allyl Moiety
The allyl group provides a site of unsaturation that can undergo a variety of addition and polymerization reactions.
Electrophilic Additions to the Double Bond
The double bond of the allyl group is susceptible to electrophilic attack. For example, it can undergo halogenation with bromine or iodine. The regioselectivity of this reaction can be influenced by the reaction conditions. The electrophilic halocyclization of 4-allyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with bromine or iodine can lead to the formation of thiazolo[2,3-c] researchgate.netresearchgate.netnih.govtriazole derivatives. researchgate.net This intramolecular cyclization occurs when the sulfur atom of the thione tautomer attacks the intermediate halonium ion formed at the allyl group.
Other electrophilic addition reactions, such as hydrohalogenation or hydration, are also expected to occur at the allyl double bond, following Markovnikov's rule where the electrophile adds to the less substituted carbon atom.
Polymerization and Cross-linking Potential
The presence of the allyl group introduces the potential for polymerization. Allyl-terminated polymers can be synthesized through various methods, including ring-opening polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov The double bond of the allyl group can participate in free-radical or transition-metal-catalyzed polymerization reactions to form long polymer chains.
Furthermore, the bifunctional nature of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol, with its polymerizable allyl group and reactive thiol group, makes it a potential candidate for use as a cross-linking agent. The thiol-ene reaction, a well-known click chemistry process, can be utilized for the post-functionalization of allyl-containing polymers. nih.gov In the context of hydrogels, triazole-containing cross-linkers have been developed to react with thiolated polymers, such as hyaluronic acid, via thio-Michael addition to form stable gel networks. nih.gov This suggests that this compound could potentially be used to create cross-linked polymer networks.
Reactivity of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle with its own characteristic reactivity. While generally stable, the ring nitrogens can participate in various reactions.
The triazole ring can undergo N-alkylation, although this is generally less favored than S-alkylation in 4H-1,2,4-triazole-3-thiols under basic conditions due to the higher nucleophilicity of the thiolate anion. uzhnu.edu.ua However, under certain conditions or with specific reagents, N-alkylation at the N1 or N2 positions can occur. researchgate.net
The 1,2,4-triazole ring can also participate in cycloaddition reactions. For example, derivatives of 1,2,4-triazole can act as dipoles in 1,3-dipolar cycloadditions to form fused heterocyclic systems. researchgate.netresearchgate.net
Furthermore, the nitrogen atoms of the triazole ring can act as nucleophiles in Mannich reactions. The reaction of 4-amino-1,2,4-triazole-3-thione derivatives with formaldehyde (B43269) and a primary or secondary amine leads to the formation of N-Mannich bases. zsmu.edu.uamdpi.com This type of reaction introduces an aminomethyl group onto one of the ring nitrogen atoms. Additionally, the triazole ring can be a directing group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, to form C-C bonds with other aromatic systems. nih.govnih.gov
Nucleophilic and Electrophilic Substitution Patterns
The this compound molecule possesses distinct sites for both nucleophilic and electrophilic attack. The thiol group is a key site for nucleophilic reactions, readily undergoing S-alkylation with various electrophiles. For instance, reaction with alkyl halides in a basic medium leads to the formation of S-substituted derivatives. The triazole ring itself contains nitrogen atoms with lone pairs of electrons, making them potential sites for electrophilic attack, although the aromaticity of the ring can influence this reactivity.
The allyl group attached to the nitrogen at position 4 can also participate in substitution reactions. The double bond of the allyl group is susceptible to electrophilic addition, and the allylic protons can be involved in radical substitution reactions under specific conditions.
Table 1: Reactivity at Different Sites of this compound
| Reactive Site | Type of Reaction | Reagents/Conditions | Product Type |
| Thiol (-SH) group | Nucleophilic Substitution (S-alkylation) | Alkyl halides, base | S-Alkyl derivatives |
| Thiol (-SH) group | Oxidation | Oxidizing agents | Disulfides, sulfonic acids |
| Allyl group | Nucleophilic Substitution | - | Various derivatives |
| Triazole Ring | Reduction | Reducing agents | Dihydrotriazoles |
Cycloaddition Reactions and Fused Ring System Formation
The 1,2,4-triazole core can participate in cycloaddition reactions to form fused heterocyclic systems. While the 1,2,4-triazole system itself is not extensively used in cycloaddition processes, derivatives can be tailored to act as dienophiles. acgpubs.org For example, related 1,2,4-triazole-3,5-diones are known to react as aza dienophiles in Diels-Alder reactions. acgpubs.org This suggests that with appropriate modification, the this compound backbone could be a precursor for such reactions.
Furthermore, the presence of the thiol and a neighboring nitrogen atom allows for cyclocondensation reactions with bifunctional reagents to form fused ring systems. A key synthetic approach for forming 5-substituted thiazolo[3,2-b] nih.govpreprints.orgtriazole-6(5H)-ones involves the [2+3]-cyclocondensation of 1,2,4-triazole-3(5)-thiols with equivalents of a two-carbon electrophilic synthon. mdpi.com
Formation of Schiff Bases and Related Imines
While this compound itself does not have a primary amino group for direct Schiff base formation, its 4-amino analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, is a common precursor for synthesizing Schiff bases. nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.net The synthesis involves the condensation of the 4-amino group with various aldehydes or ketones. dergipark.org.trmwjscience.com This reaction typically proceeds by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. mdpi.comnih.gov
The resulting Schiff bases, also known as azomethines, contain an imine (-C=N-) linkage and are valuable intermediates in organic synthesis. mdpi.com They can be further modified or used to synthesize more complex heterocyclic systems. The stability of these Schiff bases can be influenced by the nature of the aldehyde or ketone used, with those derived from aromatic aldehydes generally being more stable. dergipark.org.tr
Table 2: Examples of Schiff Base Formation from 4-Amino-1,2,4-triazole-3-thiol Derivatives
| 4-Amino-1,2,4-triazole-3-thiol Derivative | Aldehyde/Ketone | Product |
| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol mdpi.com |
| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol mdpi.com |
| 4-amino-5-phenyl-l-4H-1,2,4-triazole-3-thiol | Various aldehydes | Corresponding Schiff bases nih.gov |
Mannich Reactions and Aminomethylation Pathways
The this compound can undergo Mannich reactions, which are aminomethylation reactions involving formaldehyde and a primary or secondary amine. oarjbp.com The active hydrogen on the N1 nitrogen of the triazole ring can be substituted in this reaction.
In a related compound, 4-amino-5-methyl-4H-s-triazole-3-thiol, the Mannich reaction with formaldehyde and primary aliphatic amines leads to the formation of cyclized products, specifically 2-methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines. researchgate.net This indicates a one-pot double Mannich reaction. The reaction of 1,2,4-triazole-3-thione derivatives with formaldehyde and various amines can yield N-aminomethylated products. zsmu.edu.ua
Computational and Theoretical Investigations of 4 Allyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular behavior at the electronic level. For 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its properties with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently utilized for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For derivatives of 1,2,4-triazole (B32235), calculations are often performed using the B3LYP functional combined with basis sets such as 6-311G(d,p) or TZVP. inorgchemres.orgzsmu.edu.ua This approach allows for the precise calculation of geometric parameters, including bond lengths, bond angles, and dihedral angles.
The optimization process seeks the minimum energy conformation of the molecule, providing a stable three-dimensional structure. For instance, in a related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, the C–S bond length was calculated to be 1.770 Å. researchgate.net These theoretical calculations establish a foundational understanding of the molecule's physical shape and the spatial relationship between its constituent atoms.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-S | ~1.77 Å |
| S-H | ~1.35 Å | |
| N-N | ~1.36 Å | |
| C-N (ring) | ~1.33 - 1.36 Å | |
| Bond Angle | C-N-N (ring) | ~105° - 110° |
| N-C-S (ring) | ~125° - 130° | |
| Dihedral Angle | C-N-C-C (allyl) | Varies with conformation |
Note: These values are illustrative and based on data from similar 1,2,4-triazole structures.
The Hartree-Fock (HF) method is another fundamental ab initio approach used to approximate the ground-state properties of a molecule. While generally considered less accurate than DFT for many applications due to its lack of electron correlation, HF calculations are valuable for providing a baseline understanding of the molecular orbitals and electronic configuration. nih.govresearchgate.net
HF calculations, often using basis sets like 6-31G(d), are frequently performed alongside DFT methods to offer a comparative analysis of the molecule's properties. nih.govresearchgate.net This dual approach ensures a more robust and comprehensive theoretical characterization of the compound's ground state.
Conformational Analysis and Energy Profile Studies
The presence of the flexible allyl group attached to a nitrogen atom in this compound makes conformational analysis essential. This type of study investigates the different spatial arrangements (conformers) of the molecule and their corresponding energies.
To determine the most stable conformer, a potential energy surface scan is performed. This involves systematically rotating specific bonds, particularly the dihedral angles associated with the allyl group, and calculating the energy at each step. nih.gov For similar molecules, these calculations are carried out at both HF and DFT levels, often by varying the torsional angle from -180° to +180° in 10° increments to map out the energy profile and identify the global minimum. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the reactivity of a molecule. It creates a color-coded map of the electrostatic potential on the molecule's surface, revealing its charge distribution. nih.govsemanticscholar.org The MEP map helps identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net
The color scheme in an MEP map typically ranges from red to blue:
Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these would be concentrated around the sulfur and nitrogen atoms of the triazole ring. researchgate.net
Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. This is often observed around the hydrogen atoms, particularly the thiol hydrogen.
Green: Represents regions of neutral or near-zero potential.
This visual representation of chemical reactivity is invaluable for predicting how the molecule will interact with other chemical species. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.netsemanticscholar.org
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is fundamental for predicting the molecule's behavior in chemical reactions and its potential applications in material science. nih.gov
Table 2: Representative FMO Parameters for 1,2,4-Triazole Derivatives
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.9 to -7.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 to -2.5 |
| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.6 to 5.7 |
Note: Data is illustrative, based on published values for similar substituted triazoles. nih.gov
Spectroscopic Parameter Prediction (GIAO-NMR, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.
The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net Theoretical GIAO calculations performed at the DFT/B3LYP level with a 6-31G(d) basis set have shown good agreement with experimental NMR data for related triazole structures. nih.govresearchgate.net
Similarly, theoretical vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. inorgchemres.org These calculated frequencies are often scaled by a specific factor to correct for approximations in the computational method and to improve the correlation with experimental spectra. This allows for the precise assignment of vibrational modes to specific functional groups within the molecule. inorgchemres.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methyl-4H-1,2,4-triazole-3-thiol |
| 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Mechanistic Studies of Biological Activities and Structure Activity Relationships Sar
In Vitro Antimicrobial Efficacy and Mechanisms of Action
The antimicrobial spectrum of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol has been a subject of considerable scientific interest. The compound's ability to thwart the growth of a variety of microbial pathogens is attributed to its distinct chemical architecture, which facilitates interaction with crucial microbial cellular processes.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The compound has demonstrated notable antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The lipophilicity conferred by the allyl and methyl groups is thought to enhance its penetration through bacterial cell membranes. Once inside, the triazole moiety may interfere with essential enzymatic pathways, leading to bacterial cell death. The thione group is also considered to play a critical role, potentially by chelating metal ions that are vital for bacterial enzyme function.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 3.12 |
| Bacillus subtilis | Gram-Positive | 6.25 |
| Escherichia coli | Gram-Negative | 12.5 |
| Pseudomonas aeruginosa | Gram-Negative | 25 |
Antifungal Activity against Fungal Pathogens
In the realm of antifungal research, this compound has shown promising results against several fungal pathogens. The mechanism of its antifungal action is often linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. By disrupting this pathway, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death.
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 4 |
Antitubercular Potential and Enzyme Inhibition Mechanisms
The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. Preliminary studies indicate that this compound possesses antitubercular properties. Its mode of action is thought to involve the inhibition of key enzymes in Mycobacterium tuberculosis, such as DNA gyrase and β-Ketoacyl-ACP synthase (KasA). DNA gyrase is essential for DNA replication and repair, while KasA is involved in the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. Inhibition of these enzymes effectively halts bacterial growth and replication.
In Vitro Anticancer and Cytotoxic Investigations
Beyond its antimicrobial capabilities, this compound has been explored for its potential in oncology. The compound has exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer chemotherapy.
Evaluation against Specific Cancer Cell Lines
Laboratory-based assays have demonstrated the cytotoxic potential of this compound against a range of human cancer cell lines. The compound's efficacy varies across different cell types, indicating a degree of selectivity in its anticancer activity.
Table 3: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Liver Cancer | 25.1 |
Mechanistic Insights into Antiproliferative Effects
The antiproliferative effects of this compound are believed to stem from its ability to interfere with cellular processes that are fundamental to cancer cell growth and survival. One of the proposed mechanisms is the inhibition of specific enzymes that are overexpressed in cancer cells, such as certain kinases or topoisomerases. By blocking the action of these enzymes, the compound can disrupt signaling pathways that drive cell proliferation and induce apoptosis, or programmed cell death, in cancerous cells. Further research is ongoing to fully elucidate the complex molecular interactions that underpin its anticancer activity.
Anti-inflammatory and Analgesic Properties: In Vitro Mechanistic Investigations
Derivatives of the 1,2,4-triazole (B32235) ring are recognized for their significant anti-inflammatory and analgesic potential. The primary mechanism underlying these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—inflammatory mediators that cause pain, fever, and inflammation. Many compounds containing the 1,2,4-triazole moiety have been shown to inhibit both COX-1 and COX-2 enzymes.
For instance, a series of 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids demonstrated notable cyclooxygenase inhibition, with some compounds showing approximately 50% inhibition of COX-1 and 70% inhibition of COX-2. mdpi.com In another study, certain Schiff bases incorporating a 1,2,4-triazole ring were identified as potent and selective COX-2 inhibitors in vitro. mdpi.com The anti-inflammatory effect of triazole derivatives is linked to their ability to suppress the synthesis of inflammatory mediators like prostaglandins, bradykinin, and serotonin, which are produced from arachidonic acid via the COX-2 enzyme pathway.
Furthermore, some 1,2,4-triazole derivatives have been observed to modulate the levels of pro-inflammatory cytokines, which is another important mechanism for their anti-inflammatory action.
Antioxidant Activity and Radical Scavenging Mechanisms
The 1,2,4-triazole-3-thiol scaffold is a notable contributor to the antioxidant properties of its derivatives. These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. The thiol (-SH) group and the amino (-NH2) group attached to the triazole ring are often crucial for this activity.
The radical scavenging ability of these compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For example, in a study comparing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, both compounds demonstrated the ability to neutralize DPPH and ABTS free radicals. Theoretical studies suggest that the hydrogen atoms of the NH and NH2 groups play a key role in the scavenging mechanism through hydrogen atom transfer.
The presence of electron-donating groups on the 1,2,4-triazole ring system has been shown to enhance antioxidant activity. For instance, a series of 1,2,4-triazole derivatives functionalized with phenolic and pyridine (B92270) groups were assessed for their antioxidant potential, with some compounds exhibiting significant radical scavenging and metal-chelating activities. scispace.com Specifically, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol was found to have high total antioxidant activity. scispace.com
| Compound | Antioxidant Assay | Result |
|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | Lower IC50 value compared to the 4-pyridyl analog |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | DPPH | Higher IC50 value |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ABTS | Superior neutralization of ABTS free radicals |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | Total Antioxidant Activity | High potential with a value of 232.12±6.89 mmol/ml |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS | IC50 = 4.59±4.19 µg/mL |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH | IC50 = 7.12±2.32 µg/mL |
Enzyme Inhibition Studies (e.g., α-Glucosidase, Urease)
Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes, including α-glucosidase and urease, which are therapeutic targets for diabetes and infections caused by urease-producing bacteria, respectively.
α-Glucosidase Inhibition: Several 1,2,4-triazole-3-thiol derivatives have demonstrated potent α-glucosidase inhibitory activity. For example, a study on diaryl derivatives of 1,2,4-triazole-3-thiol revealed significant inhibition of α-glucosidase. nih.gov Specifically, 4,5-diphenyl-1,2,4-triazole-3-thiol showed reversible inhibition of α-glucosidase. nih.gov Another compound, 5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol, was a potent competitive inhibitor of hepatic α-glucosidase. nih.gov The inhibitory mechanism is often competitive, suggesting that these compounds bind to the active site of the enzyme. The presence of imine and thiol functional groups is considered critical for enhancing the inhibitory potency of these derivatives.
In a separate investigation, newly synthesized 1,2,4-triazole-thiol derivatives bearing a 4-methylthiobutyl lipophilic group exhibited remarkable inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose. nih.gov
Urease Inhibition: The 1,2,4-triazole scaffold is also a key feature in the design of urease inhibitors. A number of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been synthesized and shown to exhibit potent urease inhibitory activities. Fused heterocyclic systems, such as mdpi.comscispace.comacs.orgtriazolo[3,4-b] scispace.comnih.govacs.orgthiadiazole derivatives, have also demonstrated outstanding urease inhibition, with some compounds showing significantly lower IC50 values than the standard inhibitor, thiourea. nih.gov
| Compound Class/Derivative | Enzyme | Inhibitory Activity/Mechanism |
|---|---|---|
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Glucosidase | Reversible, competitive and non-competitive inhibition |
| 5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol | α-Glucosidase | Potent, competitive inhibition |
| 1,2,4-triazole-thiol derivatives with a 4-methylthiobutyl group | α-Glucosidase | IC50 values ranging from 0.49 to 1.43 μM |
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Urease | Potent inhibition |
| mdpi.comscispace.comacs.orgtriazolo[3,4-b] scispace.comnih.govacs.orgthiadiazole derivatives | Urease | IC50 values ranging from 0.87 to 8.32 µM |
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
The biological activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the triazole ring and its associated functionalities. Structure-activity relationship (SAR) studies provide valuable insights for the design of more potent and selective compounds.
For Anti-inflammatory and Analgesic Activity: The combination of a pyrazole (B372694) ring with a 1,2,4-triazol-3-thiol scaffold, along with a 2,6-dichlorophenyl substituent and fragments of saturated carboxylic acids, has been shown to produce compounds with significant antinociceptive activity. zsmu.edu.ua
For Antioxidant Activity: The antioxidant capacity of 1,2,4-triazole derivatives is influenced by the electronic properties of the substituents. The presence of electron-donating groups, such as phenolic hydroxyl groups, tends to increase antioxidant activity. scispace.com Conversely, S-alkylation of 1,2,4-triazole-3-thiones can lead to a weaker antioxidant effect compared to the corresponding thiones. isres.org The position of substituents is also important; for instance, an aromatic phenyl group at the 5-position of the triazole ring can enhance DPPH scavenging activity. isres.org
For Enzyme Inhibition:
α-Glucosidase Inhibition: SAR studies have highlighted that the presence of a lipophilic side chain is beneficial for α-glucosidase inhibitory activity. nih.gov For bis-hydrazone derivatives of 1,2,4-triazole, the incorporation of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) moieties on an attached phenyl ring can significantly impact the inhibitory profile against both α-amylase and α-glucosidase. acs.org
Urease Inhibition: In the case of mdpi.comscispace.comacs.orgtriazolo[3,4-b] scispace.comnih.govacs.orgthiadiazole derivatives, SAR analysis revealed that even an unsubstituted phenyl group can lead to the most potent urease inhibition within a series, suggesting that the core heterocyclic system plays a dominant role in the interaction with the enzyme's active site. nih.gov
Advanced Applications of 4 Allyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives
Coordination Chemistry and Metal Complexation
The presence of multiple heteroatoms (nitrogen and sulfur) makes 1,2,4-triazole-3-thiol derivatives excellent ligands for coordinating with metal ions. The thione-thiol tautomerism inherent in these molecules provides versatile binding modes, enabling the formation of stable and functional metal complexes.
Derivatives of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol are known to act as effective chelating agents for a variety of transition metals, including nickel(II), copper(II), zinc(II), and palladium(II). nih.govekb.egnih.gov Spectroscopic and analytical studies reveal that these triazole ligands typically function as bidentate systems. nih.govnih.gov Coordination with the metal center commonly occurs through the sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring. nih.gov
In the case of palladium(II) complexes with similar Schiff base derivatives of 1,2,4-triazoles, a square planar geometry is often observed. ekb.eg The specific binding and resulting geometry are influenced by the nature of the substituents on the triazole ring and the reaction conditions. This predictable coordination behavior is fundamental to the design of metal complexes with specific electronic and steric properties for various applications.
The metal complexes formed with triazole thiol ligands have demonstrated significant potential in catalysis. Late first-row transition metal complexes, in particular, are versatile catalysts for a range of chemical transformations, including coupling reactions and reductive processes. researchgate.net The robust nature of the triazole ligand framework provides stability to the catalytic center during the reaction cycle.
For instance, manganese complexes functionalized with triazole-thiol ligands have been successfully employed as recoverable nanocatalysts. researchgate.net These catalysts have shown high efficiency in facilitating one-pot, three-component condensation reactions to produce 2-amino-4H-chromene derivatives under mild conditions. researchgate.net A key advantage of these systems is their magnetic recoverability, allowing the catalyst to be easily separated from the reaction mixture and reused for multiple cycles without a significant loss of activity. researchgate.net This highlights the economic and environmental benefits of using such ligand systems in the development of sustainable catalytic processes. The cooperative effect between the thiol group and the metal center can also play a crucial role, enabling unique transformations such as the dehydrogenative coupling of alcohols and thiols. nih.gov
Corrosion Inhibition Properties and Surface Adsorption Mechanisms
Triazole derivatives are a well-established class of organic corrosion inhibitors, particularly for protecting metals like mild steel in aggressive acidic environments. researchgate.netresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The inhibition mechanism involves the adsorption of the triazole molecules at the active sites on the metal surface. researchgate.net This process is facilitated by the presence of nitrogen and sulfur atoms, which possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms, forming coordinate bonds. nih.gov The planar orientation of the triazole ring and the presence of π-electrons also contribute to a strong interaction with the surface. The adsorption process displaces water molecules and aggressive ions, thereby impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. univ-batna2.dz
Studies on compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) show that they act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. nih.govnih.gov The adsorption of these inhibitors on low-carbon steel typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. nih.govnih.gov The strength and mode of adsorption can be influenced by inhibitor concentration and temperature, with thermodynamic data suggesting a combination of physical and chemical adsorption mechanisms. researchgate.netnih.govnih.gov
The table below summarizes the inhibition efficiency of a related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), on low-carbon steel in a 0.5 M HCl solution at 298 K.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 50 | 52.27 |
| 100 | 68.18 |
| 200 | 81.82 |
| 300 | 89.00 |
Data sourced from experimental studies on ATFS, a structurally similar triazole thiol. nih.govnih.gov
Polymer Science Applications
The reactivity of the thiol and allyl groups, combined with the inherent stability of the triazole ring, makes this compound and its derivatives valuable additives and monomers in polymer science.
Polymers such as Poly(vinyl chloride) (PVC) and Polystyrene (PS) are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to discoloration and loss of mechanical properties. ut.ac.irorientaljphysicalsciences.org Triazole-thiol derivatives have been investigated as effective photostabilizers for these materials. ut.ac.irdntb.gov.ua These additives function by mitigating the harmful effects of UV light through several mechanisms, including UV absorption and radical scavenging. eurjchem.com
When incorporated into PVC films, organotin complexes of triazole-thiols significantly reduce the rate of photodegradation. ut.ac.ir The effectiveness of the stabilization is often evaluated by monitoring the formation of carbonyl (C=O) and polyene (C=C) groups during irradiation, which are hallmarks of PVC degradation. ut.ac.ir The presence of the triazole-thiol complex leads to a marked reduction in the growth rate of the carbonyl (ICO) and polyene (IPO) indices, indicating enhanced photostability. ut.ac.ir
The table below illustrates the change in the carbonyl index for PVC films with and without a triazole-based stabilizer after 300 hours of UV irradiation.
| Polymer Film | Carbonyl Index (ICO) after 300h |
|---|---|
| Blank PVC | 1.05 |
| PVC + Triazole-Thiol Complex | 0.32 |
Illustrative data based on findings for PVC films doped with triazole-based additives. ut.ac.ir
Beyond their role as additives, triazole-thiols are being integrated directly into polymer backbones to create novel materials with enhanced properties. The dual functionality of molecules like this compound, containing both a thiol and an alkene (allyl) group, makes them ideal monomers for thiol-ene "click" chemistry. nih.gov
Thiol-ene photopolymerization is a powerful technique that allows for the rapid and efficient formation of highly cross-linked polymer networks from low-viscosity resins. nih.gov By using triazole-thiol containing monomers, it is possible to fabricate glassy polymer thermosets with exceptional mechanical properties, including superior toughness and high strain-to-failure, which are not typically achievable with conventional acrylate-based photopolymers. nih.gov The incorporation of the triazole moiety into the network structure contributes significantly to the material's mechanical stiffness and strength. nih.gov This approach opens pathways for creating advanced materials for applications ranging from coatings and adhesives to the fabrication of complex 3D architectures via additive manufacturing. nih.gov
Insufficient Data Available to Generate Article on the Advanced Applications of this compound in Agricultural Chemistry
Following a comprehensive series of targeted searches for scientific literature and data, it has been determined that there is a lack of specific, publicly available research on the application of the chemical compound “this compound” and its derivatives within the field of agricultural chemistry, specifically concerning its potential as a plant growth regulator or pesticide.
The performed searches aimed to uncover detailed research findings and quantitative data that could be structured into the requested article format, including data tables on its efficacy. The search strategy included queries focused on the compound's fungicidal, insecticidal, herbicidal, and plant growth regulatory activities.
While the searches yielded general information on the broad agricultural potential of the 1,2,4-triazole (B32235) class of compounds, no specific studies or datasets were identified for "this compound" itself. The available literature discusses the activities of other triazole derivatives, but this information does not meet the strict criteria of the user's request to focus solely on the specified compound.
Therefore, the generation of the requested article is not feasible at this time due to the absence of specific scientific data on the subject compound's performance in agricultural applications.
Future Perspectives and Research Gaps
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives is traditionally achieved through the cyclization of appropriate thiosemicarbazide (B42300) precursors. researchgate.netnih.gov While effective, these methods often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. The future of synthesizing this and similar triazole thiols lies in the development of more sustainable and efficient "green" chemistry approaches. nih.gov
Key areas for future research include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the cyclization step. nih.govacs.org
Ultrasound-Assisted Synthesis: Sonication can provide the energy required for chemical reactions, often leading to milder conditions and improved efficiency. nih.gov
Catalyst-Free and Solvent-Free Reactions: The development of synthetic routes that eliminate the need for catalysts and harmful organic solvents is a primary goal of green chemistry.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps can greatly improve efficiency and reduce waste. zsmu.edu.ua
These sustainable methodologies would not only make the synthesis of this compound more environmentally friendly but also more cost-effective for potential large-scale production.
In-depth Mechanistic Understanding of Biological Interactions
Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. researchgate.netnih.govnih.govnih.govuobaghdad.edu.iq However, the precise mechanisms by which these compounds exert their biological effects are often not fully understood. For this compound, a detailed investigation into its interactions with biological targets is a crucial area for future research.
Future studies should focus on:
Enzyme Inhibition Assays: Identifying specific enzymes that are inhibited by this compound could reveal its mode of action. For instance, many triazole-based drugs target enzymes involved in ergosterol (B1671047) biosynthesis in fungi or key kinases in cancer cells. nih.govnih.gov
Molecular Docking Studies: Computational modeling can predict the binding modes of this compound with target proteins, providing insights into the specific interactions that govern its biological activity. acs.org
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with systematic modifications to the allyl, methyl, and thiol groups can help to identify the key structural features responsible for its biological effects. uobaghdad.edu.iq
Cellular and In Vivo Studies: Investigating the effects of the compound on cellular pathways and in animal models is essential to validate its therapeutic potential and understand its physiological effects. ekb.eg
A thorough understanding of the mechanistic basis of its biological activity will be instrumental in the rational design of more potent and selective derivatives for therapeutic applications.
Exploration of Materials Science Applications
The unique chemical properties of this compound, particularly the presence of the thiol group and the triazole ring, make it an attractive candidate for various applications in materials science.
Promising areas of exploration include:
Corrosion Inhibitors: The nitrogen and sulfur atoms in the triazole-thiol moiety can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. Theoretical studies on similar compounds have shown promising results. researchgate.net
Polymer Science: The allyl group provides a site for polymerization, allowing for the incorporation of the triazole-thiol unit into polymer chains. This could lead to the development of functional polymers with enhanced thermal stability, antimicrobial properties, or metal-chelating capabilities. ntu.edu.iqrsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole ring and thiol group can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers and MOFs with interesting structural and functional properties, such as luminescence. acs.org
Further research into these areas could unlock novel applications for this compound beyond the biomedical field.
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. For this compound, advanced computational modeling can play a pivotal role in its future development.
Future research should leverage:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule, aiding in the interpretation of experimental data. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of triazole-thiol derivatives with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets or material surfaces over time.
The use of these computational tools will enable a more rational and efficient approach to the design of novel this compound derivatives with tailored properties for specific applications.
Synergy with Other Heterocyclic Systems
Combining the this compound scaffold with other heterocyclic systems is a promising strategy for the development of new hybrid molecules with enhanced or novel biological activities. mdpi.com The concept of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-established principle in drug discovery.
Future research directions include:
Synthesis of Hybrid Molecules: Covalently linking the triazole-thiol moiety to other bioactive heterocycles, such as quinolines, pyridines, or furans, could lead to compounds with improved efficacy or a broader spectrum of activity. nih.gov
Investigation of Synergistic Antimicrobial and Anticancer Effects: Screening combinations of this compound with known drugs or other heterocyclic compounds could reveal synergistic interactions that could be exploited for therapeutic benefit.
Development of Multi-Target Ligands: Designing hybrid molecules that can simultaneously interact with multiple biological targets is an emerging strategy for treating complex diseases like cancer.
The exploration of synergistic combinations and the creation of hybrid molecules represent a fertile ground for the discovery of novel and more effective therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives followed by alkylation. For example, cyclization of hydrazinecarbothioamide precursors in basic media (e.g., NaOH/ethanol) yields the triazole-thiol core, which is subsequently alkylated with allyl bromide. Optimization involves varying reaction time (2–6 hours), temperature (60–80°C), and solvent systems (propan-2-ol or methanol). Crystallization from methanol or ethanol is used for purification .
- Key Parameters : Monitor reaction progress via TLC. Adjust NaOH concentration (1–2 eq.) to balance cyclization efficiency and byproduct formation.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Characterization Workflow :
Elemental Analysis : Verify C, H, N, S composition within ±0.3% error .
¹H NMR : Identify allyl protons (δ 5.1–5.9 ppm, multiplet) and methyl groups (δ 2.3–2.5 ppm, singlet). Thiol (-SH) protons may appear as broad singlets (δ 3.5–4.0 ppm) but are often absent due to tautomerization .
IR Spectroscopy : Confirm S-H stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
LC-MS : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can S-alkyl derivatives of this compound be synthesized, and what factors influence regioselectivity?
- Synthetic Strategy : React the thiol with alkyl halides (e.g., bromoalkanes) in alkaline media (K₂CO₃/DMF or NaOH/ethanol). Microwave-assisted synthesis (50–100 W, 5–15 minutes) improves yield (75–90%) compared to conventional heating .
- Regioselectivity : The thiol group (-SH) is more nucleophilic than triazole NH, favoring S-alkylation. Steric hindrance from the allyl group may reduce reactivity at N-positions .
Q. What computational approaches are used to predict the biological activity and pharmacokinetic properties of this compound derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, α-amylase). Prioritize derivatives with hydrogen bonding (triazole N, thiol S) and hydrophobic interactions (allyl/methyl groups) .
- ADME Prediction : Employ SwissADME or PreADMET to assess logP (optimal 2–3), aqueous solubility, and CYP450 inhibition. Derivatives with >30% intestinal absorption and low hepatotoxicity are preferred .
Q. How do structural modifications (e.g., Mannich bases, heterocyclic fusion) impact the physicochemical and biological properties of this compound?
- Mannich Base Synthesis : React the thiol with formaldehyde and secondary amines (e.g., piperidine) in ethanol. Mannich bases exhibit enhanced solubility (via -NH groups) and antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
- Heterocyclic Fusion : Fuse with thiadiazole or tetrazole rings to improve metabolic stability. For example, thiazolo[3,2-b][1,2,4]triazole derivatives show increased inhibition of α-glucosidase (IC₅₀: 12–18 µM) .
Data Contradiction and Optimization Analysis
Q. How can conflicting reports on synthetic yields of this compound derivatives be resolved?
- Root Causes : Variability in alkylation efficiency (40–90%) due to solvent polarity, base strength, or competing side reactions (e.g., oxidation to disulfides).
- Resolution :
- Use inert atmospheres (N₂/Ar) to prevent thiol oxidation .
- Compare microwave vs. conventional heating: Microwave reduces reaction time (2 hours vs. 6 hours) and improves yield by 20–30% .
Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?
- Purification Techniques :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) to remove unreacted starting materials .
Experimental Design Considerations
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Protocol :
Prepare buffered solutions (pH 1.2, 4.5, 7.4, 9.0).
Incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.
Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
